

A Comparative Spectroscopic Analysis: Diethyl 2-hydroxypentanedioate and Diethyl Maleate

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Compound of Interest

Compound Name: *Diethyl 2-hydroxypentanedioate*

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In the landscape of pharmaceutical research and drug development, the precise characterization of organic molecules is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing detailed insights into molecular structure and purity. This guide presents a comparative spectroscopic analysis of two diethyl ester compounds: **Diethyl 2-hydroxypentanedioate** and Diethyl Maleate. While both are diethyl esters, their distinct structural features—a hydroxyl group and a carbon-carbon double bond, respectively—give rise to unique spectroscopic signatures. This document will delve into the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a comprehensive reference for their identification and differentiation.

The rationale for selecting these two molecules lies in their representation of common functionalities encountered in drug candidates and synthetic intermediates. **Diethyl 2-hydroxypentanedioate** embodies a chiral hydroxy diester, a motif prevalent in various bioactive molecules.[1][2][3] In contrast, Diethyl Maleate is an unsaturated diester, frequently employed as a building block in organic synthesis, including Diels-Alder reactions.[4][5] Understanding their distinct spectroscopic behaviors is crucial for reaction monitoring, quality control, and structural elucidation in complex synthetic pathways.

Molecular Structures at a Glance

To visually contextualize the forthcoming spectroscopic data, the molecular structures of **Diethyl 2-hydroxypentanedioate** and Diethyl Maleate are presented below.

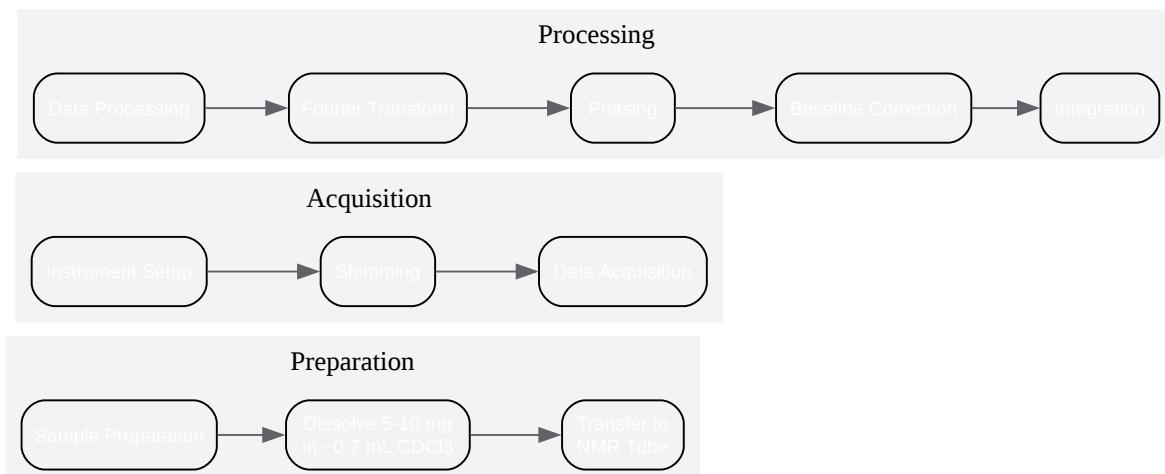
Figure 1: Molecular structures of **Diethyl 2-hydroxypentanedioate** and Diethyl Maleate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule.^[6]^[7]^[8] The chemical shift, integration, and multiplicity of the signals provide a detailed map of the proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for reproducibility.



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Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

Comparative ¹H NMR Data

The ¹H NMR spectra of the two compounds reveal significant differences, primarily due to the presence of the hydroxyl group and the alkene protons.

Diethyl 2-hydroxypentanedioate	Diethyl Maleate
Chemical Shift (ppm)	Assignment
~4.2 (q)	-OCH ₂ CH ₃
~4.1 (t)	-CH(OH)-
~2.4 (m)	-CH ₂ -
~2.0 (m)	-CH ₂ -
~1.25 (t)	-OCH ₂ CH ₃
Variable	-OH

Table 1: Comparison of ¹H NMR chemical shifts for **Diethyl 2-hydroxypentanedioate** and Diethyl Maleate.

Analysis of ¹H NMR Spectra:

- **Diethyl 2-hydroxypentanedioate:** The spectrum is characterized by a triplet at approximately 4.1 ppm, corresponding to the proton on the carbon bearing the hydroxyl group. The adjacent methylene protons appear as complex multiplets around 2.0 and 2.4 ppm. The two ethyl ester groups give rise to a quartet around 4.2 ppm and a triplet around 1.25 ppm. The hydroxyl proton signal is typically broad and its chemical shift is variable depending on concentration and solvent.
- Diethyl Maleate: The most striking feature of the ¹H NMR spectrum of diethyl maleate is the singlet at approximately 6.25 ppm, which integrates to two protons.[9] This is due to the chemical and magnetic equivalence of the two alkene protons, a consequence of the molecule's symmetry. The ethyl ester groups exhibit a quartet at ~4.25 ppm and a triplet at ~1.3 ppm.[9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic

environment.

Experimental Protocol: ^{13}C NMR Spectroscopy

The protocol for ^{13}C NMR is similar to that of ^1H NMR, with the primary difference being the observation frequency and the need for proton decoupling to simplify the spectrum.

Comparative ^{13}C NMR Data

The ^{13}C NMR spectra clearly distinguish the two esters based on the presence of the hydroxylated carbon in one and the sp^2 hybridized carbons in the other.

Diethyl 2-hydroxypentanedioate	Diethyl Maleate
Chemical Shift (ppm)	Assignment
~174	C=O
~172	C=O
~68	$-\text{CH}(\text{OH})-$
~61	$-\text{OCH}_2-$
~60	$-\text{OCH}_2-$
~30	$-\text{CH}_2-$
~28	$-\text{CH}_2-$
~14	$-\text{CH}_3$

Table 2: Comparison of ^{13}C NMR chemical shifts for **Diethyl 2-hydroxypentanedioate** and Diethyl Maleate.

Analysis of ^{13}C NMR Spectra:

- **Diethyl 2-hydroxypentanedioate:** The spectrum shows two distinct carbonyl signals around 172 and 174 ppm. The carbon attached to the hydroxyl group appears at approximately 68 ppm. The two methylene carbons of the pentanedioate backbone are observed around 28

and 30 ppm. The carbons of the ethyl groups resonate at about 60-61 ppm (-OCH₂-) and 14 ppm (-CH₃).

- Diethyl Maleate: The two equivalent carbonyl carbons resonate at approximately 165 ppm. [10] The two equivalent alkene carbons appear at around 130 ppm.[10] The methylene and methyl carbons of the ethyl groups are found at approximately 61 ppm and 14 ppm, respectively.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[11][12]

Experimental Protocol: IR Spectroscopy

A thin film of the liquid sample is typically placed between two salt plates (e.g., NaCl or KBr) for analysis.

Comparative IR Data

The IR spectra are highly diagnostic, with the presence of a broad O-H stretch being the key differentiator for **diethyl 2-hydroxypentanedioate**.

Diethyl 2-hydroxypentanedioate	Diethyl Maleate
Wavenumber (cm ⁻¹)	Assignment
~3450 (broad)	O-H stretch
~2980	C-H stretch
~1730 (strong)	C=O stretch
~1180	C-O stretch

Table 3: Comparison of key IR absorption frequencies for **Diethyl 2-hydroxypentanedioate** and Diethyl Maleate.

Analysis of IR Spectra:

- **Diethyl 2-hydroxypentanedioate:** The most prominent feature is a broad absorption band centered around 3450 cm^{-1} , which is characteristic of the O-H stretching vibration of the alcohol functional group. A strong, sharp peak around 1730 cm^{-1} corresponds to the C=O stretching of the ester groups. The C-O stretching vibrations are also visible around 1180 cm^{-1} .
- **Diethyl Maleate:** The spectrum of diethyl maleate lacks the broad O-H stretch.[13] Instead, it displays a characteristic C=C stretching absorption at approximately 1645 cm^{-1} , which is indicative of the double bond. A strong carbonyl absorption is present at about 1725 cm^{-1} . [13] The spectrum also shows =C-H stretching just above 3000 cm^{-1} and multiple C-O stretching bands.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[14][15]

Experimental Protocol: Mass Spectrometry

Electron ionization (EI) is a common technique for the analysis of small organic molecules.



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Figure 3: Simplified workflow of an Electron Ionization Mass Spectrometer.

Comparative MS Data

The fragmentation patterns of the two esters are influenced by their respective functional groups, leading to different characteristic ions.

Diethyl 2-hydroxypentanedioate	Diethyl Maleate
m/z	Assignment
204	[M] ⁺
187	[M-OH] ⁺
159	[M-OC ₂ H ₅] ⁺
131	[M-COOC ₂ H ₅] ⁺

Table 4: Comparison of major mass spectral fragments for **Diethyl 2-hydroxypentanedioate** and Diethyl Maleate.

Analysis of Mass Spectra:

- **Diethyl 2-hydroxypentanedioate:** The molecular ion peak is expected at m/z 204.[1][3][16] Common fragmentation pathways include the loss of a hydroxyl radical (m/z 187), an ethoxy radical (m/z 159), and an ethoxycarbonyl radical (m/z 131).
- Diethyl Maleate: The molecular ion peak is observed at m/z 172.[4][17] Characteristic fragment ions include the loss of ethene via a McLafferty rearrangement (m/z 144), loss of an ethoxy radical (m/z 127), and loss of an ethoxycarbonyl group (m/z 99).[17] The base peak is often at m/z 99.

Conclusion

The spectroscopic analysis of **Diethyl 2-hydroxypentanedioate** and Diethyl Maleate reveals a set of distinct and complementary data that allows for their unambiguous differentiation. The presence of a hydroxyl group in **Diethyl 2-hydroxypentanedioate** is clearly indicated by a broad O-H stretch in the IR spectrum, a signal for the -CH(OH)- proton in the ¹H NMR, and a corresponding carbon signal in the ¹³C NMR. In contrast, Diethyl Maleate is characterized by the spectroscopic signatures of its carbon-carbon double bond: a C=C stretch in the IR, equivalent alkene protons in the ¹H NMR, and sp² carbon signals in the ¹³C NMR. Their mass spectral fragmentation patterns further corroborate their respective structures. This guide provides a foundational reference for researchers working with these and structurally related

compounds, underscoring the power of a multi-technique spectroscopic approach for molecular characterization.

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